molecular formula C19H22FNOS B15153488 N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide

N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide

Cat. No.: B15153488
M. Wt: 331.4 g/mol
InChI Key: SHFULAFZFBMWGZ-UHFFFAOYSA-N
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Description

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound that features a combination of fluorophenyl, methylsulfanyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide.

    Alkylation: The intermediate is then reacted with 2-bromoethylamine to form the desired ethylamine derivative.

    Amidation: Finally, the ethylamine derivative is reacted with 3-(4-methylphenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The fluorophenyl and methylsulfanyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-propanamide
  • N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-butanamide
  • N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-2-methylpropanamide

Uniqueness

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE is unique due to the presence of both fluorophenyl and methylsulfanyl groups, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced activity and specificity.

Properties

Molecular Formula

C19H22FNOS

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-3-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H22FNOS/c1-15-6-8-16(9-7-15)10-11-19(22)21-12-13-23-14-17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3,(H,21,22)

InChI Key

SHFULAFZFBMWGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCCSCC2=CC=CC=C2F

Origin of Product

United States

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